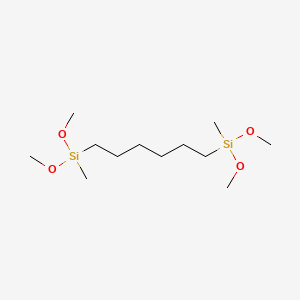

1,6-Bis(methyldimethoxysilyl)hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Bis(metildimetoxisilil)hexano es un compuesto organosilícico que se caracteriza por la presencia de dos grupos metildimetoxisilil unidos a una cadena hexano. Este compuesto se utiliza principalmente como agente de acoplamiento de silano, que mejora la adhesión entre los polímeros orgánicos y los materiales inorgánicos. Es conocido por su capacidad para modificar las superficies, lo que lo hace valioso en diversas aplicaciones industriales.

Métodos De Preparación

La síntesis de 1,6-Bis(metildimetoxisilil)hexano generalmente implica la reacción de hexametilendiisocianato con metildimetoxisilano en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como el dilaurato de dibutilestaño, para facilitar la formación del producto deseado. Las condiciones de reacción a menudo incluyen mantener un rango de temperatura de 60-80 °C y utilizar una atmósfera inerte para evitar reacciones secundarias no deseadas.

Los métodos de producción industrial para este compuesto pueden implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de técnicas de purificación avanzadas, como la destilación y la cromatografía, ayuda a obtener 1,6-Bis(metildimetoxisilil)hexano de alta pureza adecuado para diversas aplicaciones.

Análisis De Reacciones Químicas

1,6-Bis(metildimetoxisilil)hexano experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de humedad, los grupos metildimetoxisilil se hidrolizan para formar silanoles, que pueden condensarse aún más para formar enlaces siloxano.

Condensación: Los grupos silanol formados a partir de la hidrólisis pueden sufrir reacciones de condensación para formar redes de siloxano, que son esenciales en la formación de estructuras poliméricas reticuladas.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos metoxi son reemplazados por otros grupos funcionales, dependiendo de los reactivos utilizados.

Los reactivos y condiciones comunes para estas reacciones incluyen agua o alcoholes para la hidrólisis, y catalizadores ácidos o básicos para reacciones de condensación. Los principales productos formados a partir de estas reacciones son polímeros de siloxano y redes reticuladas.

Aplicaciones Científicas De Investigación

1,6-Bis(metildimetoxisilil)hexano tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como agente de acoplamiento en la síntesis de materiales compuestos, mejorando la compatibilidad entre las fases orgánica e inorgánica.

Biología: El compuesto se emplea en la modificación de biomateriales para mejorar su biocompatibilidad y funcionalidad.

Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos y dispositivos médicos, donde la modificación de la superficie es crucial para el rendimiento.

Industria: El compuesto encuentra aplicaciones en recubrimientos, adhesivos y selladores, donde mejora la adhesión y la durabilidad.

Mecanismo De Acción

El mecanismo de acción de 1,6-Bis(metildimetoxisilil)hexano implica la formación de enlaces siloxano a través de reacciones de hidrólisis y condensación. Los grupos metildimetoxisilil se hidrolizan en presencia de humedad para formar silanoles, que luego se condensan para formar redes de siloxano. Estas redes mejoran la adhesión entre diferentes materiales mediante la creación de fuertes enlaces covalentes en la interfaz.

Comparación Con Compuestos Similares

1,6-Bis(metildimetoxisilil)hexano se puede comparar con otros compuestos similares, como:

1,6-Bis(trimetoxisilil)hexano: Este compuesto tiene tres grupos metoxi en lugar de dos, lo que puede conducir a diferentes reactividad y propiedades.

1,6-Bis(triclorosil)hexano: La presencia de grupos triclorosil hace que este compuesto sea más reactivo hacia la hidrólisis y las reacciones de condensación.

Hexametilendiamina: Aunque no es un silano, este compuesto tiene una cadena hexano similar y se utiliza en la síntesis de poliamidas y otros polímeros.

La singularidad de 1,6-Bis(metildimetoxisilil)hexano radica en su reactividad equilibrada y su capacidad para formar redes de siloxano estables, lo que lo hace adecuado para una amplia gama de aplicaciones.

Propiedades

Número CAS |

191917-78-9 |

|---|---|

Fórmula molecular |

C12H30O4Si2 |

Peso molecular |

294.53 g/mol |

Nombre IUPAC |

6-[dimethoxy(methyl)silyl]hexyl-dimethoxy-methylsilane |

InChI |

InChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3 |

Clave InChI |

PFGDZDUDTMKJHK-UHFFFAOYSA-N |

SMILES canónico |

CO[Si](C)(CCCCCC[Si](C)(OC)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)

![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)

![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)

![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)